Calcium 3-methyl-2-oxopentanoate

Description

Overview of Branched-Chain Alpha-Keto Acids (BCKAs) as Central Metabolic Intermediates

Branched-chain alpha-keto acids (BCKAs) are a group of organic compounds that serve as crucial intermediates in the metabolic pathways of essential branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. frontiersin.orgnih.gov The catabolism of BCAAs is initiated by a reversible transamination reaction, primarily occurring in skeletal muscle, where the amino group is removed from the BCAA and transferred to an α-keto acid, typically α-ketoglutarate. tuscany-diet.net This initial step is catalyzed by enzymes known as branched-chain aminotransferases (BCATs), resulting in the formation of the corresponding BCKAs. frontiersin.orgnih.gov

Specifically, the transamination of leucine, isoleucine, and valine produces α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively. frontiersin.orgnih.gov These BCKAs are then released from the muscle into the bloodstream and transported to other tissues, most notably the liver, for further processing. frontiersin.org

The subsequent and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of BCKAs. frontiersin.org This critical reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex located in the inner mitochondrial membrane. nih.govwikipedia.org The BCKDH complex converts the BCKAs into their corresponding acyl-CoA derivatives: Isovaleryl-CoA from KIC, α-Methylbutyryl-CoA from KMV, and Isobutyryl-CoA from KIV. wikipedia.org These products can then enter various metabolic pathways, including the citric acid cycle for ATP production, connecting amino acid metabolism directly to cellular energy generation. fiveable.me

The regulation of the BCKDH complex is vital for maintaining BCAA homeostasis. frontiersin.org Dysregulation of this complex can lead to the accumulation of BCAAs and BCKAs, which is associated with certain metabolic disorders. frontiersin.orgnih.gov For instance, a deficiency in the BCKDH complex causes Maple Syrup Urine Disease (MSUD), a serious condition characterized by the buildup of BCAAs and their corresponding BCKAs in the body. nih.govfiveable.me

Contextualization of Calcium 3-methyl-2-oxopentanoate (B1228249) as a Specific Branched-Chain Alpha-Keto Acid Derivative

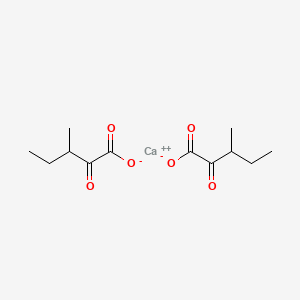

Calcium 3-methyl-2-oxopentanoate is the calcium salt of 3-methyl-2-oxopentanoic acid. cymitquimica.comnih.gov The parent acid, 3-methyl-2-oxopentanoic acid, is more commonly known in biochemical literature as α-keto-β-methylvaleric acid (KMV) or (S)-3-methyl-2-oxopentanoate. nih.govnih.gov It is the specific branched-chain alpha-keto acid that is produced from the essential amino acid isoleucine through the process of transamination. nih.govumaryland.edu

As a derivative of a key metabolic intermediate, this compound provides a stable form of the alpha-keto acid of isoleucine. cymitquimica.com Following its formation from isoleucine, 3-methyl-2-oxopentanoic acid is catabolized by the BCKDH complex into 2-Methyl-1-hydroxybutyl-ThPP. nih.govumaryland.edu This compound belongs to the class of short-chain keto acids and is a very hydrophobic molecule. ymdb.ca

Below is a table detailing the chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | calcium;3-methyl-2-oxopentanoate | nih.gov |

| Molecular Formula | C12H18CaO6 | nih.govcymitquimica.com |

| Molecular Weight | 298.35 g/mol | nih.gov |

| Synonyms | Calcium 3-Methyl-2-oxovalerate, Calcium DL-3-methyl-2-oxovalerate, alpha-Keto-isoleucine calcium salt | nih.govnih.gov |

| Appearance | White to off-white powder | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

| Parent Acid | 3-Methyl-2-oxopentanoic acid | nih.gov |

Historical Perspectives on Alpha-Keto Acid Research in Fundamental Biochemistry

The study of alpha-keto acids (also known as 2-oxoacids) is foundational to the field of biochemistry, with research dating back to the early explorations of metabolic pathways. wikipedia.orgmdpi.com These compounds, characterized by a ketone group adjacent to a carboxylic acid group, were identified as pivotal intermediates in the central metabolic routes of carbohydrates, fats, and proteins. tuscany-diet.netwikipedia.org

One of the earliest and most significant discoveries was the role of pyruvic acid, the simplest alpha-keto acid, as the end product of glycolysis and a primary entry point into the citric acid cycle (or Krebs cycle). tuscany-diet.net The elucidation of the citric acid cycle itself brought to light the importance of other alpha-keto acids, such as α-ketoglutaric acid and oxaloacetic acid, as key components in this central hub of cellular respiration and biosynthesis. tuscany-diet.netwikipedia.org

Research further revealed that alpha-keto acids are intrinsically linked to amino acid metabolism. tuscany-diet.net The processes of transamination and oxidative deamination were shown to be reversible reactions that interconvert amino acids and their corresponding alpha-keto acids. tuscany-diet.net This discovery was crucial for understanding nitrogen balance, amino acid synthesis, and the integration of protein catabolism with energy production. wikipedia.org The first synthesis of an α-keto acid, pyruvic acid from tartaric acid, was achieved as early as 1881. mdpi.com The synthesis and properties of alpha-keto acids were extensively reviewed in chemical literature by the early 1980s, highlighting their established importance in the field. acs.org

Structure

3D Structure of Parent

Properties

CAS No. |

66872-75-1 |

|---|---|

Molecular Formula |

C6H10CaO3 |

Molecular Weight |

170.22 g/mol |

IUPAC Name |

calcium;3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Ca/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI Key |

PJSMJIFOGLEATM-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CCC(C)C(=O)C(=O)O.[Ca] |

Other CAS No. |

66872-75-1 |

Origin of Product |

United States |

Synthesis Methodologies for Calcium 3 Methyl 2 Oxopentanoate

Chemical Synthesis Routes

Chemical synthesis provides several established pathways to produce Calcium 3-methyl-2-oxopentanoate (B1228249). These routes often involve multi-step processes starting from readily available chemical precursors.

Direct Formation from Calcium Salts and Corresponding Alpha-Keto Acids

A primary and straightforward method for preparing Calcium 3-methyl-2-oxopentanoate involves the direct reaction of its corresponding alpha-keto acid, 3-methyl-2-oxopentanoic acid, with a suitable calcium source. google.com This acid-base neutralization reaction is a common and efficient way to produce stable salts of organic acids.

The process typically involves dissolving 3-methyl-2-oxopentanoic acid in water or an appropriate solvent. google.com A calcium salt, such as calcium hydroxide (B78521), calcium chloride, or calcium acetate, is then added to the solution. google.comgoogle.com The reaction mixture is stirred, often with pH monitoring and adjustment using an alkali like sodium hydroxide, to ensure the complete formation of the calcium salt. google.comgoogle.com The final product, this compound, can then be isolated through crystallization, filtration, and drying. google.comgoogle.com For instance, one patented method describes dissolving the crude keto-acid in purified water, adjusting the pH, and then adding an aqueous solution of calcium chloride to precipitate the desired calcium salt. google.com

Table 1: Reagents for Direct Salt Formation

| Acid Precursor | Calcium Source | pH Adjustment |

|---|---|---|

| 3-methyl-2-oxopentanoic acid | Calcium Hydroxide google.com | Sodium Hydroxide google.com |

| 3-methyl-2-oxopentanoic acid | Calcium Chloride google.comgoogle.com | Potassium Hydroxide google.com |

Multi-step Syntheses via Glycolylurea Derivatives

A more complex, multi-step synthesis route utilizes glycolylurea (also known as hydantoin) derivatives as key intermediates. google.com This method is particularly useful for building the alpha-keto acid structure from simpler starting materials. One patented process begins with sec-butyl hydantoin (B18101) (a derivative of isoleucine) or isopropylidene hydantoin. google.com

The synthesis proceeds through the following general steps:

Condensation: Glycolylurea is reacted with butanone in the presence of a catalyst like monoethanolamine to form an intermediate such as 5-isopropylidene glycolylurea or 2-butylidene glycolylurea. google.com

Hydrolysis: The resulting glycolylurea derivative undergoes hydrolysis, typically under alkaline conditions using a sodium hydroxide solution. google.com This step opens the hydantoin ring structure to yield the sodium salt of the alpha-keto acid.

Acidification and Extraction: The solution is then acidified with a mineral acid (e.g., sulfuric or hydrochloric acid) to convert the salt into the free 3-methyl-2-oxopentanoic acid. google.com The crude acid is then extracted using an organic solvent. google.com

Salt Formation: Finally, the purified alpha-keto acid is converted to its calcium salt as described in the direct formation method, by reacting it with a calcium source like calcium chloride. google.com

This pathway, while involving several steps, allows for the construction of the target molecule from different starting points in the chemical landscape. google.com

Condensation Reactions in Targeted Pathway Synthesis

Condensation reactions, particularly those that form carbon-carbon bonds, are fundamental in organic synthesis and can be applied to produce 3-methyl-2-oxopentanoate. The Claisen condensation is a notable example, typically used to form β-keto esters, which are valuable precursors to keto acids. msu.edu

One patented method for preparing Calcium 3-methyl-2-oxovalerate employs a condensation strategy. google.com The key steps are:

Condensation: Diethyl oxalate (B1200264) is dripped into an alcoholic solution containing a sodium alkoxide base. Subsequently, 2-methyl butyraldehyde (B50154) is added to the mixture. This reaction sequence builds the core structure of the target molecule.

Hydrolysis and Acidification: An alkali solution is added to hydrolyze the ester intermediate. The reaction is then terminated, and the pH is adjusted with acid.

Extraction and Salt Formation: The resulting product is extracted and then converted to the calcium salt by adding an aqueous solution of calcium chloride. google.com

This approach demonstrates the utility of classic organic reactions in constructing the specific carbon skeleton of 3-methyl-2-oxopentanoic acid from smaller, less complex reagents. google.commsu.edu

Considerations for Green Chemistry Initiatives in Synthesis

Traditional chemical synthesis routes for alpha-keto acids can involve hazardous reagents, high-pressure conditions, and significant environmental costs. mdpi.com In response, green chemistry principles are being applied to develop more sustainable alternatives. mdpi.comacs.org Key areas of focus include:

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems, especially those using non-precious metals, can reduce waste and energy consumption. mdpi.com For example, copper-catalyzed photoredox methods have been developed for the synthesis of α-keto esters from alkynes using molecular oxygen as a sustainable oxidant. rsc.org

Renewable Feedstocks: Utilizing biomass-derived platform chemicals, such as α-hydroxy acids, as starting materials offers a renewable alternative to petroleum-based precursors. mdpi.com The catalytic oxidation of these bio-based molecules aligns well with green chemistry goals.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and toxic oxidizing agents like selenium dioxide with more environmentally benign options, such as water. mdpi.comresearchgate.net

Electrochemical Synthesis: Electrochemical methods, such as the anodic oxidation of ketones, are emerging as sustainable and atom-economical alternatives that offer operational simplicity and enhanced safety. mdpi.com

These initiatives aim to make the production of alpha-keto acids, and by extension their salts like this compound, more efficient and environmentally responsible. mdpi.comnih.gov

Biotechnological and Enzymatic Production Approaches for Alpha-Keto Acids

Biotechnological methods provide an increasingly attractive alternative to chemical synthesis for producing alpha-keto acids, offering high specificity, mild reaction conditions, and a reduced environmental footprint. nih.govnih.gov These approaches primarily leverage enzymes or whole-cell microbial systems.

The most common biocatalytic route to 3-methyl-2-oxopentanoic acid is the oxidative deamination of its corresponding amino acid, L-isoleucine. nih.govumaryland.edu This transformation is catalyzed by specific enzymes, namely amino acid oxidases and dehydrogenases. nih.govmdpi.com

Table 2: Enzymatic Systems for Alpha-Keto Acid Production

| Enzyme System | Function | Key Features |

|---|---|---|

| D-Amino Acid Oxidase (DAAO) | Catalyzes stereospecific oxidative deamination of D-amino acids. researchgate.net | Produces α-keto acids, ammonia, and hydrogen peroxide. researchgate.net |

| Amino Acid Racemase | Converts L-amino acids into their D-enantiomers. researchgate.net | Used in combination with DAAO for dynamic kinetic resolution of racemic mixtures. researchgate.net |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. researchgate.net | Prevents enzyme inactivation by H2O2 and provides O2 for the oxidase reaction. researchgate.net |

Engineered microorganisms, such as Escherichia coli, can be modified to express the necessary enzymes for this conversion. nih.gov For example, a system can be designed where a racemase converts L-isoleucine to D-isoleucine, which is then acted upon by a D-amino acid oxidase (DAAO) to produce 3-methyl-2-oxopentanoic acid. researchgate.net To handle the hydrogen peroxide byproduct, which can inactivate the enzymes, a catalase is often co-immobilized in the system. researchgate.net This multi-enzyme "one-pot" approach allows for the efficient conversion of racemic amino acid mixtures into their corresponding alpha-keto acids with high conversion rates. researchgate.net

Furthermore, leucine (B10760876) dehydrogenase has been used in a novel "transamination-like" reaction. mdpi.com In this system, an α-keto acid substrate is reduced while an α-amino acid substrate (like L-leucine) is simultaneously oxidized, driving the thermodynamically unfavorable oxidation reaction forward without needing a separate system to regenerate coenzymes. mdpi.com These biocatalytic strategies represent a powerful and sustainable pathway for the production of valuable alpha-keto acids. nih.govnih.gov

Advanced Analytical Methodologies for Branched Chain Alpha Keto Acids in Research

Spectroscopic Techniques

Spectroscopic methods are instrumental in providing detailed information about the molecular structure and concentration of BCKAs.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including 3-methyl-2-oxopentanoic acid. bmrb.iobmrb.io In the context of metabolomics, NMR allows for the simultaneous detection and quantification of multiple metabolites in a biological sample. frontiersin.org

For the structural confirmation of 3-methyl-2-oxopentanoic acid, both one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments are employed. bmrb.iobmrb.io The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For instance, the ¹H NMR spectrum of 3-methyl-2-oxopentanoic acid would show distinct signals for the methyl and methylene (B1212753) protons of the ethyl group, the methyl group at the 3-position, and the methine proton.

2D NMR techniques, such as the [¹H,¹³C]-Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the carbon skeleton and the connectivity of atoms within the molecule. bmrb.iobmrb.io The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful in unambiguously assigning the carbonyl carbon and the quaternary carbon at the 3-position.

The Biological Magnetic Resonance Bank (BMRB) hosts publicly available NMR data for 3-methyl-2-oxopentanoic acid, including 1D ¹H and 2D [¹H,¹³C]-HMBC spectra, which serve as a reference for researchers. bmrb.iobmrb.io The Human Metabolome Database (HMDB) also provides predicted and experimental NMR data for this compound. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-methyl-2-oxopentanoic acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~200 |

| C2 (C=O) | - | - |

| C3 (-CH) | ~2.93 | ~46.41 |

| C4 (-CH₂) | ~1.46, ~1.69 | ~27.03 |

| C5 (-CH₃) | ~0.88 | ~13.29 |

| 3-CH₃ | ~1.12, ~1.06 | ~16.39 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is based on information from the Biological Magnetic Resonance Bank. bmrb.ionih.gov

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive technique used for the quantitative analysis of BCKAs in various biological samples. Coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), MS allows for the detection of low concentrations of these metabolites.

For the analysis of calcium 3-methyl-2-oxopentanoate (B1228249), electrospray ionization (ESI) is a commonly used ionization technique. In the negative ion mode, it is possible to observe the [M-Ca]⁻ fragment, which corresponds to the deprotonated 3-methyl-2-oxopentanoic acid. This allows for selective detection and quantification.

Tandem mass spectrometry (MS/MS) further enhances specificity and is used for fragmentation studies to confirm the identity of the compound. The Human Metabolome Database (HMDB) contains experimental LC-MS/MS data for 3-methyl-2-oxovaleric acid, showing characteristic fragmentation patterns.

In metabolomics studies, MS-based methods are crucial for profiling changes in BCKA levels in response to different physiological or pathological conditions. For instance, studies on glioblastoma cells have utilized hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) for the simultaneous quantitative analysis of polar and ionic metabolites, including 3-methyl-2-oxopentanoate. preprints.orgmdpi.com

Infrared Reflection–Absorption Spectroscopy (IR-RAS) for Interfacial Structure and Morphology

Infrared Reflection–Absorption Spectroscopy (IR-RAS) is a surface-sensitive technique used to study the structure and orientation of molecules at interfaces. While IR spectroscopy, in general, can be used to identify functional groups present in a molecule like the carbonyl (C=O) and carboxylate (COO⁻) groups in calcium 3-methyl-2-oxopentanoate, the specific application of IR-RAS for studying the interfacial structure and morphology of this particular compound is not widely reported in the available scientific literature. evitachem.com This suggests a potential area for future research to understand how this molecule arranges itself on different surfaces, which could be relevant in fields like biomaterials and drug delivery. evitachem.com

Chromatographic Separations

Chromatographic techniques are essential for the separation of complex mixtures and are widely used for the analysis of BCKAs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column, is a common approach for separating BCKAs.

For quantitative analysis, detection is often performed using ultraviolet (UV) absorbance at a wavelength of around 210 nm, corresponding to the n-π* transition of the α-keto acid chromophore. To enhance sensitivity and selectivity, especially in complex biological matrices, derivatization of the keto acid group is often employed. Reagents such as o-phenylenediamine (B120857) can be used to create highly fluorescent derivatives that can be detected with high sensitivity using a fluorescence detector.

HPLC methods have been developed for the simultaneous determination of several BCKAs in biological fluids, which is important for studying metabolic disorders. biorxiv.orgmedrxiv.org These methods are validated for linearity, accuracy, and precision to ensure reliable quantification.

Table 2: Example of an HPLC Method for BCKA Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Fluorescence (with derivatization) |

| Injection Volume | 20 µL |

Note: This is a representative method; specific conditions may vary depending on the exact application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the profiling of volatile and semi-volatile metabolites, including BCKAs, in biological samples. oup.comnih.govfrontiersin.org Due to the low volatility of keto acids, a derivatization step is necessary before GC-MS analysis. This typically involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic and keto groups into more volatile trimethylsilyl (B98337) (TMS) derivatives.

The separation of the derivatized analytes is achieved on a capillary GC column, often with a non-polar stationary phase. The mass spectrometer then detects and quantifies the eluting compounds based on their mass-to-charge ratio and fragmentation patterns. oup.comnih.govfrontiersin.org

GC-MS has been successfully applied in various metabolomics studies to investigate the role of 3-methyl-2-oxopentanoate. For example, it has been used to study metabolic responses in glioblastoma cells, to analyze the accumulation of metabolites in sorghum, and to compare the muscle metabolomics of different horse breeds. frontiersin.orgnih.govnih.gov These studies demonstrate the utility of GC-MS in identifying and quantifying changes in the levels of 3-methyl-2-oxopentanoate in response to genetic or environmental factors.

Ultra-Fast Liquid Chromatography–Mass Spectrometry (UFLC-MS) for Tissue Analysis

A significant challenge in metabolic research is the accurate measurement of BCKAs in tissues, where their concentrations can be extremely low and often fall below the detection limits of standard analytical methods used for plasma. nih.govnih.gov To address this, a sensitive and rapid Ultra-Fast Liquid Chromatography–Mass Spectrometry (UFLC-MS) method has been developed for the robust quantification of BCKAs in various tissue samples. nih.gov

The methodology involves several key steps. First, BCKAs are extracted from deproteinized tissue homogenates. These extracted keto acids are then derivatized using o-phenylenediamine (OPD), which results in the formation of stable, cyclical 3-alkyl-2-quinoxalinol products. nih.gov This derivatization is crucial as it creates molecules with unique masses that are readily detectable by mass spectrometry. The derivatized products are then extracted, dried, and reconstituted for analysis. nih.govnih.gov

The analysis is performed on a UFLC system connected to a high-resolution mass spectrometer, such as a Triple TOF instrument. nih.govnih.gov This setup uses a multiple reaction monitoring method to specifically detect the masses of the OPD-derivatized BCKA products, ensuring high selectivity and sensitivity. nih.gov To ensure accuracy, an internal standard, typically a ¹³C-labeled version of a keto acid that has also been derivatized with OPD, is used. nih.gov

This UFLC-MS method offers significant advantages for tissue analysis. It demonstrates high sensitivity, with the ability to measure concentrations as low as 20 nM, and the standard curve covers a very wide dynamic range from 7.8 to 32,000 nM. nih.govnih.gov Furthermore, the chromatographic run time is less than five minutes, which facilitates high-throughput analysis of a large number of samples. The OPD-derivatized samples have also been found to be stable for several days, adding to the method's practicality. nih.govnih.gov This technique has been successfully applied to quantify BCKAs in a variety of mouse tissues, including the kidney, adipose tissue, liver, gastrocnemius muscle, and hypothalamus. nih.gov

| Parameter | Specification | Source |

| Technique | Ultra-Fast Liquid Chromatography–Mass Spectrometry (UFLC-MS) | nih.gov |

| Derivatization Agent | o-phenylenediamine (OPD) | nih.gov |

| Internal Standard | OPD-derivatized ¹³C-labeled keto acid | nih.govnih.gov |

| Instrumentation | Shimadzu UFLC with AB-Sciex 5600 Triple TOF MS | nih.govnih.gov |

| Column | Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) | nih.gov |

| Lowest Measured Concentration | 20 nM | nih.govnih.gov |

| Standard Curve Range | 7.8–32,000 nM | nih.govnih.gov |

| Analysis Run Time | < 5 minutes | nih.govnih.gov |

Isotope Enrichment Analysis in Metabolic Flux Studies

To understand the dynamic nature of metabolism, researchers employ metabolic flux analysis, a powerful technique to quantify the rate of turnover of metabolites in a biological system. nih.govnih.gov Isotope-assisted metabolic flux analysis (¹³C-MFA) is a key methodology in this field, using substrates labeled with stable isotopes, such as ¹³C, to trace the flow of atoms through metabolic pathways. nih.govnih.gov This approach is particularly valuable for studying the complex inter-organ metabolism of BCKAs like 3-methyl-2-oxopentanoate. nih.govphysiology.org

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as [¹³C]glucose, into a biological system (e.g., cell culture or an in vivo model). nih.goveurisotop.com As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including BCKAs. eurisotop.com By measuring the specific patterns of ¹³C enrichment in these metabolites using mass spectrometry (GC-MS or LC-MS), researchers can deduce the activity of different metabolic pathways. eurisotop.comnih.gov

A study utilizing multi-catheterized pigs provides a clear example of how this technique is applied to investigate BCAA and BCKA metabolism across different organs. nih.govphysiology.org In this research, the net fluxes of 3-methyl-2-oxopentanoate (KMV) and other BCKAs were measured across the liver, portal drained viscera (PDV), kidneys, and hindquarter (representing the muscle compartment) in both postabsorptive (fasted) and postprandial (fed) states. nih.gov

The findings revealed a complex interplay between organs. For instance, in the postprandial state over a four-hour period, the hindquarter was a major site of BCKA release, while the liver was the primary site for their uptake. nih.govphysiology.org Such detailed, quantitative data on metabolic fluxes are crucial for understanding how BCAA metabolism is regulated in different physiological states and how it might be altered in disease.

| Organ/Compartment | Net Flux of All BCKAs (µmol/kg body wt/4 h) | State | Source |

| Hindquarter (HQ) | 46.2 (Release) | Postprandial | nih.govphysiology.org |

| Portal Drained Viscera (PDV) | 144 (Uptake) | Postabsorptive | nih.govphysiology.org |

| Liver | 200 (Uptake) | Postprandial | nih.govphysiology.org |

| Kidney | 10.0 (Release of KIV only) | Postprandial | nih.govphysiology.org |

Challenges in Branched-Chain Keto Acid Quantification in Biological Samples

Despite the availability of advanced analytical techniques, the accurate quantification of BCKAs in biological samples remains challenging due to several inherent factors. nih.govresearchgate.net

A primary difficulty is the low physiological concentrations of these compounds, especially within tissues. nih.gov Many traditional methods, such as certain high-performance liquid chromatography (HPLC) techniques, lack the sensitivity to detect BCKAs in some tissues or under specific nutritional conditions. nih.gov This necessitates the use of highly sensitive platforms like the UFLC-MS method described previously.

Another significant challenge stems from the physicochemical properties of BCKAs. As short-chain keto acids, they are highly polar and have low molecular weights, which leads to poor retention on standard reversed-phase chromatography columns and inefficient ionization in the mass spectrometer. mdpi.com To overcome these issues, a chemical derivatization step is often required. nih.govresearchgate.net Derivatization converts the BCKAs into less polar and more easily ionizable forms, improving their chromatographic behavior and detection sensitivity. mdpi.com However, the derivatization process itself can introduce variability and must be carefully controlled and validated.

Furthermore, the complexity of biological matrices, such as plasma, serum, and tissue extracts, presents a major obstacle. researchgate.netmdpi.com These samples contain a vast number of other molecules that can interfere with the analysis, potentially suppressing the signal of the target analytes or co-eluting with them, leading to inaccurate quantification. mdpi.com Therefore, extensive sample cleanup and highly selective detection methods, like tandem mass spectrometry (MS/MS), are essential to ensure that the measured signal corresponds only to the BCKA of interest. researchgate.netplos.org The development of robust methods requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to achieve reliable and reproducible results. mdpi.com

| Sample Matrix | Analyte | Limit of Quantification (LOQ) | Source |

| Serum | α-ketoisocaproate (KIC) | 0.23 µmol/L | mdpi.com |

| Serum | α-keto-β-methylvalerate (KMV) | 0.06 µmol/L | mdpi.com |

| Serum | α-ketoisovalerate (KIV) | 0.11 µmol/L | mdpi.com |

| Muscle | α-ketoisocaproate (KIC) | 0.27 nmol/g | mdpi.com |

| Muscle | α-keto-β-methylvalerate (KMV) | 0.09 nmol/g | mdpi.com |

| Muscle | α-ketoisovalerate (KIV) | 0.12 nmol/g | mdpi.com |

Computational and Mechanistic Investigations of Branched Chain Alpha Keto Acids

Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of ligands like 3-methyl-2-oxopentanoate (B1228249) to their target enzymes. These in silico methods provide insights into the binding affinities, specific molecular interactions, and conformational changes that govern enzyme catalysis.

Docking studies on enzymes that process α-keto acids reveal the critical role of the active site's architecture. For instance, in α-keto acid dependent dioxygenases, a conserved "facial triad" motif, typically composed of two histidine residues and one carboxylate (aspartate or glutamate), tethers an Fe(II) ion. nih.gov The α-keto acid coordinates to this iron center, a crucial step for the activation of molecular oxygen. nih.govfrontiersin.org The orientation and binding mode of the α-keto acid are determined by hydrogen bonds and electrostatic interactions with surrounding amino acid residues. frontiersin.orgmdpi.com

In the context of 3-methyl-2-oxopentanoate, the primary interacting enzyme is the branched-chain α-keto acid dehydrogenase complex (BCKDH). Docking simulations would model how the keto acid fits into the active site of the E1 subunit. These models can predict key interactions, such as the coordination of the carboxylate and keto groups with charged or polar residues and the positioning of the branched alkyl chain within a hydrophobic pocket. Such studies help explain the substrate specificity of the enzyme for different branched-chain keto acids.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time. mdpi.com These simulations can reveal how the binding of 3-methyl-2-oxopentanoate induces conformational changes in the enzyme, which are often necessary for the catalytic cycle to proceed. For example, the interaction between an α-ketoamide inhibitor and the coronavirus main protease showed that the binding process involves a transition from a non-covalent to a covalent adduct, a mechanism that can be explored in detail using quantum mechanical (QM) and semi-empirical QM (SQM) methods. nih.gov

Table 1: Key Interactions in Enzyme-Alpha-Keto Acid Binding

| Interaction Type | Participating Groups (Ligand) | Participating Groups (Enzyme) | Significance |

|---|---|---|---|

| Coordination | α-keto group, Carboxylate | Metal cofactor (e.g., Fe(II)) | Activates the ligand for reaction. nih.gov |

| Hydrogen Bonding | Carboxylate, Keto oxygen | Active site residues (e.g., Arg, Thr, Ser) | Orients the substrate correctly in the active site. frontiersin.orgmdpi.com |

| Electrostatic | Carboxylate (negative charge) | Positively charged residues (e.g., Arg) | Stabilizes the bound state. frontiersin.org |

| Hydrophobic | Alkyl side chain | Hydrophobic pocket residues (e.g., Leu, Val) | Contributes to binding affinity and substrate specificity. |

Structural Biology of Key Enzymes (e.g., BCKDH Complex)

The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a large, mitochondrial multi-enzyme assembly responsible for the irreversible oxidative decarboxylation of BCKAs, including 3-methyl-2-oxopentanoate. wikipedia.orgnih.gov Its intricate structure is essential for its function and has been elucidated through crystallographic and biochemical studies. researchgate.netnih.gov The BCKDH complex is a member of the α-keto acid dehydrogenase complex family, which also includes the pyruvate (B1213749) and α-ketoglutarate dehydrogenase complexes. wikipedia.orgnih.gov

The complex is composed of three core catalytic components:

E1 (α-Ketoacid Dehydrogenase/Decarboxylase): This component is a heterotetramer of two α and two β subunits (α2β2). researchgate.net It utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor to catalyze the decarboxylation of the α-keto acid. wikipedia.org

E2 (Dihydrolipoyl Transacylase): The E2 component forms the structural core of the entire complex, consisting of 24 identical subunits arranged in a cubic symmetry. wikipedia.orgresearchgate.net It contains a lipoyl-bearing domain that accepts the acyl group from the E1 subunit and transfers it to Coenzyme A (CoA). wikipedia.orgyoutube.com

E3 (Dihydrolipoamide Dehydrogenase): This component is a flavoprotein homodimer. It re-oxidizes the reduced lipoamide (B1675559) cofactor on the E2 subunit, transferring the electrons to NAD+ to form NADH. wikipedia.orgresearchgate.net

In addition to these catalytic subunits, the activity of the BCKDH complex is regulated by two other enzymes: BCKD kinase (BCKDK) and BCKD phosphatase (PPM1K). researchgate.netnih.gov The kinase inactivates the complex by phosphorylating the E1α subunit, while the phosphatase reverses this inhibition. nih.govnih.gov The crystal structure of human BCKDH phosphatase reveals a central β-sandwich structure with two metal ions, preferably Mn²⁺, in the active-site cleft, which are crucial for its activity. nih.gov The entire assembly, with a mass of approximately 4 million Daltons, functions as an efficient molecular machine, channeling substrates between the active sites of its different components. nih.gov

Table 2: Components of the Human BCKDH Complex

| Component | Subunit Composition | Cofactor(s) | Primary Function | Gene(s) |

|---|---|---|---|---|

| E1 | α2β2 Heterotetramer | Thiamine Pyrophosphate (TPP) | Decarboxylates the branched-chain α-keto acid. wikipedia.org | BCKDHA, BCKDHB |

| E2 | 24-mer Cubic Core | Lipoic Acid, Coenzyme A | Transfers the acyl group to CoA. wikipedia.org | DBT |

| E3 | Homodimer | FAD, NAD+ | Re-oxidizes the lipoamide cofactor. wikipedia.org | DLD |

| Regulator | Monomer | - | Phosphorylates and inactivates E1. nih.govnih.gov | BCKDK |

| Regulator | Monomer | Mn²⁺ | Dephosphorylates and activates E1. nih.gov | PPM1K |

In Silico Pathway Analysis and Metabolic Network Reconstruction

In silico pathway analysis and metabolic network reconstruction are systems biology approaches that integrate genomic, transcriptomic, proteomic, and metabolomic data to create comprehensive models of cellular metabolism. nih.govnih.gov These models allow for the simulation of metabolic fluxes and the prediction of how the system responds to genetic or environmental perturbations.

The metabolic fate of 3-methyl-2-oxopentanoate is a key part of these networks, specifically within the catabolic pathway of the essential amino acid isoleucine. nih.gov Genome-scale metabolic reconstructions map out the series of enzymatic reactions involving this keto acid. The process begins with genome annotation to identify genes encoding metabolic enzymes. nih.gov For 3-methyl-2-oxopentanoate, this includes identifying the genes for branched-chain aminotransferases that produce it from isoleucine, and the genes for the BCKDH complex subunits that catabolize it. nih.gov

These lists of genes and reactions are converted into a mathematical format, typically a stoichiometric matrix (S), where rows represent metabolites and columns represent reactions. nih.gov This model can then be used to analyze the pathway. For example, flux balance analysis (FBA) can predict the flow of metabolites through the isoleucine degradation pathway under different conditions. Such analyses have shown that in certain plant tissues, the catabolism of branched-chain amino acids and their corresponding keto acids can serve as an energy source for oxidative phosphorylation. nih.gov

Metabolic network models also help identify "gaps" in our knowledge—reactions that are predicted to be essential but for which no corresponding enzyme has been identified. nih.gov The reconstruction of these networks is an iterative process, refined with experimental data to improve the accuracy of its predictions. nih.gov

Conformational Analysis and Interfacial Chemistry Simulations (e.g., Keto-Enol Tautomerism)

Calcium 3-methyl-2-oxopentanoate, like other carbonyl compounds with a hydrogen atom on its α-carbon, can exist in equilibrium with its enol isomer. openstax.org This phenomenon is known as keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.comlibretexts.org

Keto form: The standard structure with a carbonyl group (C=O).

Enol form: Contains a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C). oregonstate.edu

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by both acids and bases. chemistrysteps.com

Acid catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. openstax.orglibretexts.org

Base catalysis: Involves deprotonation of the α-carbon to form a resonance-stabilized anion (an enolate), which is then protonated on the oxygen atom to yield the enol. openstax.org

For most simple ketones and aldehydes, the equilibrium strongly favors the keto form due to the greater stability of the C=O double bond compared to the C=C double bond. libretexts.orgoregonstate.edu However, the enol form, though less abundant, is often the more reactive species and is responsible for much of the chemistry of carbonyl compounds, including α-substitution reactions. openstax.org

Computational chemistry methods, such as Density Functional Theory (DFT), are used to perform conformational analysis on both the keto and enol tautomers of 3-methyl-2-oxopentanoate. These simulations can calculate the relative energies of the different conformers and the energy barriers for their interconversion, providing insight into the stability and reactivity of each form. nih.gov For example, spectroscopic and computational studies have shown that the binding of an α-keto acid to an enzyme's active site can favor one tautomeric form over the other, influencing the subsequent reaction mechanism. nih.gov

Role of Alpha-Keto Acids as Signaling Molecules and Cofactors in Cellular Processes

Beyond their role as metabolic intermediates, α-keto acids are emerging as important signaling molecules and cofactors that regulate cellular processes. nih.govwikipedia.org The enzymatic complexes that metabolize them, such as the BCKDH complex, are now viewed as critical signaling platforms that connect the metabolism of amino acids, carbohydrates, and fatty acids with key cellular functions. nih.gov

One major signaling mechanism involves the production of reactive oxygen species (ROS). The α-keto acid dehydrogenase complexes can be a source of mitochondrial hydrogen peroxide (H₂O₂), a vital second messenger that can trigger oxidative stress responses or modulate signaling pathways. nih.gov The activity of these enzymes is, in turn, regulated by ROS, establishing a sensitive redox sensing and signaling loop. nih.gov

Furthermore, the products of α-keto acid catabolism are themselves potent signaling molecules. The reaction catalyzed by the BCKDH complex on 3-methyl-2-oxopentanoate produces α-methylbutyryl-CoA. This acyl-CoA molecule, along with others like acetyl-CoA and succinyl-CoA, can be used for the acylation of proteins, particularly on lysine (B10760008) residues. nih.gov This post-translational modification can alter a protein's function, localization, and stability, thereby regulating mitochondrial metabolism and even influencing epigenetic programming in the nucleus. nih.gov

Certain α-keto acids, like α-ketoglutarate (α-KG), function as essential co-substrates for a large family of dioxygenase enzymes. nih.govyoutube.com These enzymes play roles in diverse processes, including collagen synthesis, fatty acid metabolism, and DNA/RNA demethylation. By acting as a co-substrate, α-KG helps regulate these critical cellular pathways. youtube.com Studies on other α-keto acid metabolites have also suggested roles in regulating gene expression through mechanisms like the inhibition of histone deacetylases. nih.govepa.gov

Investigation of Molecular Mechanisms Underlying Bioactive Properties

The bioactive properties of this compound and related α-keto acids are rooted in their diverse molecular interactions and metabolic transformations. Investigating these mechanisms reveals how these compounds influence cellular function at a fundamental level.

One primary mechanism of action is serving as a substrate for enzymes, most notably the BCKDH complex. The catabolism of 3-methyl-2-oxopentanoate by this complex is an irreversible step in isoleucine degradation, committing the carbon skeleton to energy production or conversion into other metabolites. wikipedia.org The product, α-methylbutyryl-CoA, can enter the Krebs cycle or be used in other biosynthetic pathways. nih.gov This metabolic role is fundamental to maintaining amino acid homeostasis and cellular energy balance. nih.gov

The interaction of α-keto acids with enzymes can also have inhibitory effects. For example, α-ketoamide derivatives have been designed as potent reversible covalent inhibitors of cysteine proteases. nih.gov Quantum mechanical studies show that the electrophilic α-keto group can be attacked by the catalytic cysteine residue, forming a stable tetrahedral hemithioacetal adduct, thus blocking the enzyme's activity. nih.gov While 3-methyl-2-oxopentanoate itself is a natural substrate, its structure provides a scaffold for designing such targeted enzyme inhibitors.

Another investigated mechanism involves the regulation of gene expression. Organoselenium compounds can be metabolized to seleno-α-keto acids, which have been shown to inhibit histone deacetylases (HDACs). nih.gov HDAC inhibition leads to increased histone acetylation, a key epigenetic mark associated with de-repressed gene transcription. This suggests that α-keto acid metabolites could influence cellular behavior by modulating the expression of critical genes, such as tumor suppressors. nih.gov

Finally, some α-keto acid-dependent enzymes have built-in protective mechanisms to control their powerful chemistry. In the absence of their primary substrate, these enzymes can perform self-hydroxylation on an aromatic residue like tyrosine within their own active site, leading to irreversible inactivation. nih.gov This prevents the uncontrolled generation of highly reactive ferryl species that could otherwise damage the cell. nih.gov

Research Applications and Theoretical Implications

Development of Metabolic Biomarkers

The identification of specific molecules that can signal a particular metabolic state is a cornerstone of modern medical diagnostics and research. Calcium 3-methyl-2-oxopentanoate (B1228249) and its corresponding acid, 3-methyl-2-oxopentanoic acid, have emerged as significant players in this field, particularly in the context of metabolic dysregulation.

Identification of Differential Metabolites in Specific Metabolic Dysregulations or States

3-Methyl-2-oxopentanoic acid, a branched-chain keto acid (BCKA) derived from the metabolism of isoleucine, serves as a key clinical marker for Maple Syrup Urine Disease (MSUD). nih.gov This inherited metabolic disorder is characterized by a deficiency in the branched-chain α-keto acid dehydrogenase complex, leading to the accumulation of branched-chain amino acids and their corresponding keto- and hydroxy-acids in bodily fluids, which can cause neurological damage. nih.gov

Beyond rare inherited disorders, elevated levels of 3-methyl-2-oxovalerate have been identified as a strong predictive biomarker for impaired fasting glucose (IFG), a pre-diabetic state. nih.gov In a large-scale, non-targeted metabolomics study, 3-methyl-2-oxovalerate was the most significant predictor of IFG after glucose itself. nih.gov This association was confirmed in an independent population and was also observed in urine samples, suggesting its potential as a non-invasive biomarker. nih.gov The study highlighted that BCAA catabolism, the pathway producing this metabolite, occurs in the mitochondria. nih.gov

Furthermore, research into the metabolic landscape of cancer has identified 3-methyl-2-oxovalerate as a differential metabolite. In a study comparing cancer cell lines with high metastatic potential to those with low metastatic potential, 3-methyl-2-oxovalerate was found to be significantly elevated in the more aggressive cell lines. nih.gov This suggests a potential role for this metabolite in the metabolic reprogramming that supports cancer metastasis. nih.gov

Interactive Data Table: 3-Methyl-2-oxovalerate as a Biomarker

| Metabolic State | Finding | Significance | Reference |

| Maple Syrup Urine Disease (MSUD) | Accumulates in blood, urine, and cerebrospinal fluid. | Clinical marker for diagnosis and monitoring. | nih.gov |

| Impaired Fasting Glucose (IFG) | Strongest predictive biomarker after glucose. | Potential for early detection of pre-diabetes. | nih.gov |

| Cancer Metastasis | Significantly elevated in highly metastatic cell lines. | Potential biomarker for aggressive cancer phenotypes. | nih.gov |

Role in Disease Pathogenesis Models

The involvement of Calcium 3-methyl-2-oxopentanoate and its related compounds extends beyond their utility as biomarkers. They are actively investigated for their direct and indirect roles in the mechanisms underlying various diseases.

Investigations in Animal Models of Metabolic Dysregulation

In the context of MSUD, the accumulation of branched-chain ketoacids, including 3-methyl-2-oxovaleric acid, can reach concentrations in the brain that are 10 to 20 times higher than normal. hmdb.ca This accumulation is neurotoxic and leads to a depletion of glutamate (B1630785), which in turn reduces the levels of other crucial amino acids and compromises brain energy metabolism. hmdb.ca This disruption of metabolic homeostasis is a key factor in the severe neurological damage seen in untreated MSUD. hmdb.ca

Contributions to Neurodegenerative Processes in Research Models

The neurotoxic effects of 3-methyl-2-oxovaleric acid are a significant area of research. hmdb.ca High concentrations of this compound can damage nerve cells and tissues. hmdb.ca The accumulation of this and other branched-chain ketoacids in the brain in MSUD leads to a cascade of detrimental effects, including a failure of the malate-aspartate shuttle and a reduced rate of protein synthesis, ultimately impairing neurological function. hmdb.ca

Alpha-Keto Acids in Cancer Cell Metabolism Research

Research has shown that various cancer cell lines release branched-chain α-ketoacids (BCKAs), including α-keto-β-methylvalerate (a synonym for 3-methyl-2-oxopentanoate), into their environment. nih.gov These secreted BCKAs can influence the behavior of immune cells, specifically macrophages, which are abundant in the tumor microenvironment. nih.gov

One study found that α-keto-β-methylvalerate, along with α-ketoisocaproate, can promote a pro-tumoral state in macrophages. nih.gov The uptake of these BCKAs by macrophages was shown to fuel their tricarboxylic acid (TCA) cycle and increase polyamine metabolism. nih.gov These findings suggest that cancer-derived BCKAs are important factors in macrophage polarization and could be potential targets for cancer immunotherapy. nih.gov

Furthermore, a Mendelian randomization analysis suggested that genetically predicted elevated levels of 3-methyl-2-oxovalerate are associated with an increased risk of gastric cancer. nih.gov This study points to the role of this metabolite in the metabolic reprogramming of cancer cells, potentially favoring glycolysis (the Warburg effect) and promoting cell growth and proliferation through pathways like the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov

Interactive Data Table: Role of 3-Methyl-2-oxopentanoate in Cancer Metabolism

| Cancer Type | Finding | Implication | Reference |

| General Cancer Models | Cancer cells release α-keto-β-methylvalerate, which promotes a pro-tumoral macrophage state. | Potential target for modulating the tumor microenvironment and enhancing anti-tumor immunity. | nih.gov |

| Gastric Cancer | Genetically elevated levels of 3-methyl-2-oxovalerate are associated with increased cancer risk. | May serve as a biomarker for risk stratification and a therapeutic target to inhibit cancer metabolism. | nih.gov |

Implications in Muscle Health and Pathogenesis Studies

While direct studies on the role of this compound in muscle health are limited in the provided search results, its precursor, the branched-chain amino acid isoleucine, and the broader class of branched-chain amino and keto acids are known to be crucial for muscle metabolism. The catabolism of these molecules is a significant energy source for skeletal muscle. Dysregulation of this metabolic pathway, as indicated by altered levels of 3-methyl-2-oxopentanoate, could therefore have implications for muscle health and disease.

Applications in Pharmaceutical Research for Formulation Science (e.g., Bioavailability Enhancement)

This compound has garnered attention in pharmaceutical research, primarily for its role in formulation science. Its properties are particularly valuable in addressing the challenge of poor drug solubility, a significant hurdle in the development of effective medications. The compound's ability to enhance the bioavailability of active pharmaceutical ingredients (APIs) is a key area of investigation.

Research indicates that this compound can improve the solubility and absorption of drugs that are not readily dissolved in aqueous environments. acs.org This enhancement is crucial for ensuring that a sufficient amount of the drug reaches the systemic circulation to exert its therapeutic effect. The mechanism behind this is believed to involve the formation of more soluble complexes or salts with the API, thereby facilitating its dissolution in the gastrointestinal tract.

Furthermore, beyond its role with other APIs, the compound itself serves as a source of calcium. Its structure as a calcium salt of an alpha-keto acid makes it a candidate for formulations aimed at improving calcium bioavailability. bham.ac.uk This dual functionality as a potential bioavailability enhancer and a calcium source makes it a versatile excipient in the development of both pharmaceuticals and dietary supplements. bham.ac.uk

Table 1: Pharmaceutical Research Applications

| Research Area | Application of this compound |

|---|---|

| Formulation Science | Enhancement of solubility and absorption of poorly soluble drugs. |

| Bioavailability | Improvement of the systemic absorption of active pharmaceutical ingredients. |

| Nutraceuticals | Used in formulations targeting metabolic disorders and as a bioavailable source of calcium. bham.ac.uk |

Food Science and Flavor Chemistry Research

The parent compound, 3-methyl-2-oxopentanoic acid, is naturally present in a range of food items. It has been detected, though not always quantified, in products such as alcoholic beverages, asparagus, cocoa and cocoa products, green vegetables, and dairy products. foodb.ca Its presence in these foods suggests it could potentially serve as a biomarker for their consumption. foodb.ca The flavor profile of the parent acid is sometimes described as having a slight fruity aroma. nih.gov

The formation of flavor compounds in food is a complex process, often involving the degradation of amino acids. 3-Methyl-2-oxopentanoic acid is a metabolite of the essential amino acid isoleucine in humans, animals, and bacteria. foodb.canih.gov During food processing, such as cooking or fermentation, the degradation of isoleucine can lead to the formation of 3-methyl-2-oxopentanoic acid, which then contributes to the final flavor of the product.

Environmental Biochemistry Studies (e.g., Air-Water Interface Reactivity)

While specific studies on the environmental fate of this compound are limited, research on the broader class of α-keto acids provides significant insights into its potential behavior in the environment, particularly at the air-water interface of atmospheric aerosols. α-Keto acids are recognized as being ubiquitous in the atmosphere. bohrium.com

The reactivity of α-keto acids at the air-water interface can differ significantly from their behavior in bulk aqueous solutions. nih.gov These compounds can partition to the surface of water droplets, where they may undergo photochemical reactions. acs.orgbohrium.com For instance, it has been suggested that the photochemical reactions of α-keto acids in these interfacial environments can lead to products not typically formed in the bulk phase. nih.govacs.org The acidity of the atmospheric aerosols, with pH values often ranging from 0 to 5, can also play a crucial role in the photosensitized reactions of these compounds. acs.org

Furthermore, the orientation of α-keto acids at the air-water interface, influenced by the length of their alkyl chains, can affect their photochemical pathways. nih.govacs.org Reactions such as ozonolysis are also relevant for understanding the atmospheric fate of such compounds. Studies on unsaturated fatty acids at the air-water interface have shown that ozonolysis can lead to the formation of a persistent product film, which could have implications for the properties of atmospheric aerosols. bham.ac.ukcopernicus.org

Table 2: Potential Environmental Behavior of α-Keto Acids

| Environmental Process | Relevance to α-Keto Acids (including 3-methyl-2-oxopentanoic acid) |

|---|---|

| Atmospheric Partitioning | Tendency to accumulate at the air-water interface of aerosols. bohrium.com |

| Photochemistry | Undergo photochemical reactions, with pathways influenced by the interfacial environment and pH. acs.orgnih.gov |

| Ozonolysis | Potential for degradation through reaction with ozone, affecting atmospheric aerosol composition. bham.ac.ukcopernicus.org |

Green Chemistry and Sustainable Synthesis Research

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are pertinent to the synthesis of this compound. The evaluation of its production methods against these principles is an area of ongoing interest.

Several synthetic routes for this compound have been developed, and their environmental impact can be assessed based on factors like atom economy, the use of hazardous reagents, and energy consumption. For example, some traditional multi-step syntheses have been criticized for being unfavorable to atom economy, meaning that a significant portion of the reactants are not incorporated into the final product, leading to waste. nih.govacs.org These routes may also involve expensive raw materials and have a negative environmental impact. acs.org

In contrast, research into more sustainable synthetic methods aims to improve efficiency and reduce the environmental footprint. This includes exploring pathways that are simpler, have a higher yield, and use less hazardous materials. acs.org The development of continuous-flow processes, for instance, is a green chemistry approach that can offer better control over reaction conditions and reduce waste compared to traditional batch processes. nih.gov The broader goal in the pharmaceutical and chemical industries is to integrate such green protocols to create more sustainable manufacturing processes. foodb.caacs.org

Future Research Directions and Emerging Paradigms

Elucidating Novel Metabolic Pathways and Reaction Mechanisms

Alpha-keto acids are central to several core metabolic processes, including the citric acid cycle and amino acid biosynthesis and degradation. wikipedia.org (S)-3-methyl-2-oxopentanoate, the alpha-keto acid derived from the essential amino acid isoleucine, is a key metabolite in the branched-chain amino acid (BCAA) catabolic pathway. genome.jp This pathway involves an initial transamination of the amino acid to its corresponding branched-chain alpha-keto acid (BCKA), followed by an irreversible oxidative decarboxylation catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC). wikipedia.org

The primary reaction mechanism for the formation of alpha-keto acids from amino acids is transamination, a reversible reaction where an amino group is transferred from an amino acid to an alpha-keto acid, facilitated by aminotransferase enzymes with the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). youtube.comyoutube.com Alternatively, L-amino acid oxidases and deaminases can catalyze the oxidative deamination of L-amino acids to produce alpha-keto acids. nih.gov

Future research aims to uncover novel roles and pathways for these molecules. For instance, some alpha-keto acids are involved in non-canonical pathways, such as acting as precursors for gasotransmitters or participating in cellular signaling. wikipedia.org Understanding the intricate details of these reaction mechanisms, including the energetics and enzyme kinetics, is crucial. The decarboxylation of α-keto acids, unlike β-keto acids, is not energetically favorable on its own and requires large, complex enzyme systems like the pyruvate (B1213749) dehydrogenase complex to proceed. youtube.com

Table 1: Key Enzymes in Branched-Chain Alpha-Keto Acid Metabolism

| Enzyme/Complex | Abbreviation | Function | Cofactors |

|---|---|---|---|

| Branched-chain aminotransferase | BCAT | Catalyzes the reversible transamination of BCAAs to their corresponding BCKAs. | Pyridoxal 5'-phosphate (PLP) |

| Branched-chain α-ketoacid dehydrogenase complex | BCKDC | Catalyzes the irreversible oxidative decarboxylation of BCKAs. wikipedia.org | Thiamine (B1217682) pyrophosphate (TPP), Lipoic acid, Coenzyme A (CoA), FAD, NAD+ nih.gov |

| Branched-chain α-ketoacid dehydrogenase kinase | BCKDK | Inactivates the BCKDC via phosphorylation. acs.orgnih.gov | ATP |

Advanced Enzymatic Engineering for Enhanced Alpha-Keto Acid Production

The biotechnological production of alpha-keto acids is a promising alternative to chemical synthesis methods, which can be costly and environmentally harsh. nih.govmdpi.com Enzymes like L-amino acid deaminases (L-AADs) are particularly attractive for this purpose as they can synthesize keto acids without requiring cofactors or generating harmful byproducts like hydrogen peroxide, which is an issue with L-amino acid oxidases. researchgate.net

Advanced enzymatic engineering techniques, such as directed evolution and site-saturation mutagenesis, are being employed to create more efficient and robust biocatalysts. nih.gov By modifying key amino acid residues in the active site, researchers have successfully improved the catalytic efficiency and production yields for various alpha-keto acids. For example, by using a 3D structural model of L-AAD from Proteus myxofaciens, researchers identified key residues for mutagenesis, leading to a significant increase in α-ketoisovaleric acid production. nih.gov

Future efforts will focus on engineering enzymes with higher thermal stability, broader substrate specificity, or tailored selectivity for producing specific, high-value alpha-keto acids. mdpi.com Cell-free enzymatic cascades are also being developed, which offer advantages over conventional fermentation by being more resilient to product toxicity. mdpi.com

Table 2: Examples of Engineered L-amino acid Deaminases (L-AADs) for Alpha-Keto Acid Production

| Target Alpha-Keto Acid | Enzyme Source | Engineering Strategy | Improvement |

|---|---|---|---|

| α-Ketoisovaleric acid | Proteus myxofaciens L-AAD | Site-saturation mutagenesis of key residues (N100, Q276, R316, F318). | Biotransformation yield increased from 2.014 g/L to 8.197 g/L. nih.gov |

| Phenylpyruvic acid | Proteus vulgaris L-AAD | Error-prone PCR and site-saturation mutagenesis. | 5.8-fold increase in catalytic efficiency (kcat/Km). nih.gov |

High-Throughput Metabolomics and Proteomics Integration

Metabolomics, the large-scale study of small molecules, provides a powerful snapshot of cellular activity. frontiersin.org High-throughput methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), enable the comprehensive analysis of endogenous metabolites, including alpha-keto acids, in biological samples. acs.orgnih.gov These techniques are crucial for identifying and quantifying metabolites, which can be challenging for reactive compounds like alpha-keto acids that may degrade during sample processing. acs.org

Integrating metabolomics with proteomics (the large-scale study of proteins) offers a more complete picture of cellular regulation and metabolic pathway dynamics. frontiersin.org By correlating changes in metabolite levels with alterations in protein expression, researchers can elucidate the mechanisms of action for drugs or uncover the pathophysiology of diseases. frontiersin.orgnih.gov For example, metabolomics has been used to study the effects of α-ketoacid supplementation in chronic kidney disease, revealing significant alterations in serum metabolic profiles and gut microbiota. frontiersin.org This integrated 'omics' approach can identify novel biomarkers and therapeutic targets by linking specific metabolic shifts to protein and pathway regulation. frontiersin.org

Table 3: Applications of Metabolomics and Proteomics in Alpha-Keto Acid Research

| Technology | Application | Key Findings/Goals |

|---|---|---|

| LC-MS Based Metabolomics | Quantifying intracellular α-keto acids in cancer cells. rsc.org | Developed a sensitive HPLC method with fluorescence detection to measure six α-keto acids, enabling further study of BCAT's role in leukemia. rsc.org |

| Untargeted Metabolomics | Investigating the effects of α-ketoacid treatment in a rat model of chronic kidney disease. frontiersin.org | Revealed that α-ketoacid treatment significantly influenced intestinal microbiota and serum metabolic profiles, indicating a protective mechanism. frontiersin.org |

| Proteomics | Analyzing brain protein adaptations in response to a ketogenic diet. frontiersin.org | Generated a proteome atlas of major CNS cell types, showing how metabolism adapts to limited glucose and increased ketone bodies (derived from keto acids). frontiersin.org |

Development of Targeted Modulators for Alpha-Keto Acid Metabolism

Given the central role of alpha-keto acids in metabolism, the enzymes that regulate their levels are attractive targets for therapeutic intervention. A key regulatory point in BCKA metabolism is the phosphorylation and subsequent inactivation of the BCKDC enzyme by branched-chain α-ketoacid dehydrogenase kinase (BCKDK). acs.orgnih.gov Elevated levels of BCAAs and BCKAs are associated with metabolic disorders, making the modulation of this pathway a significant area of research. acs.org

Small molecule inhibitors of BCKDK are being developed to prevent the inactivation of BCKDC, thereby increasing the catabolism of BCAAs and BCKAs. acs.org These inhibitors could serve as therapeutic leads for cardiometabolic diseases. acs.org Researchers have identified several classes of BCKDK inhibitors, moving from early, low-potency compounds to more potent and specific molecules through structure-based design and screening efforts. acs.orgnih.gov For example, α-chloroisocaproate, an analog of α-ketoisocaproate, was shown to be a potent inhibitor of BCKDK. nih.gov

Future research will focus on developing highly specific and potent modulators for enzymes in alpha-keto acid pathways, including BCKDK and α-ketoglutarate dehydrogenase (α-KGDH), which is a key target in oxidative stress. nih.gov

Table 4: Targeted Modulators of the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) Pathway

| Modulator | Target Enzyme | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|---|

| α-Chloroisocaproate | BCKDK | Inhibits phosphorylation and inactivation of the BCKDC. nih.gov | Metabolic disorders. nih.gov |

| Bicyclic carboxy amides | BCKDK | Small molecule inhibitor that prevents BCKDC inactivation. acs.org | Cardiometabolic diseases. acs.org |

| PF-0727685 (2-thiazolyl benzoic acid) | BCKDK | Potent inhibitor of BDK. acs.org | Cardiometabolic diseases. acs.org |

Structural-Functional Relationships of Alpha-Keto Acid Derivatives

The biological function of alpha-keto acids and their derivatives is intrinsically linked to their chemical structure. nih.gov Minor structural modifications can lead to significant changes in activity, a principle that is being exploited in drug design and mechanistic studies.

For example, research into organoselenium compounds has revealed that their α-keto acid metabolites, such as methylselenopyruvate (B565701) (MSP) and α-keto-γ-methylselenobutyrate (KMSB), possess chemoprotective properties. nih.govnih.gov These seleno-α-keto acids structurally resemble the short-chain fatty acid butyrate (B1204436) and function as inhibitors of histone deacetylases (HDACs). This inhibition can lead to the de-repression of tumor suppressor genes, highlighting how the keto acid structure serves as a scaffold for delivering specific chemical functionalities. nih.gov

Understanding the structure-function relationships of the large, multi-enzyme α-keto acid dehydrogenase complexes is also critical. nih.govresearchgate.net The catalytic mechanism involves multiple subunits and cofactors, and the specificity for different alpha-keto acid substrates (e.g., pyruvate vs. α-ketoglutarate vs. BCKAs) is determined by the unique architecture of the E1 subunit's active site in each complex. nih.gov High-resolution crystal structures of these enzymes are providing detailed insights into their catalytic mechanisms and allosteric regulation. nih.gov

Table 5: Structure-Function Examples of Alpha-Keto Acid Derivatives

| Derivative | Structural Feature | Function/Activity |

|---|---|---|

| Methylselenopyruvate (MSP) | Selenium-containing α-keto acid; structural analog of butyrate. nih.gov | Histone deacetylase (HDAC) inhibitor; potential chemoprotective agent. nih.govnih.gov |

| α-Keto-γ-methylselenobutyrate (KMSB) | Selenium-containing α-keto acid; structural analog of butyrate. nih.gov | Histone deacetylase (HDAC) inhibitor; potential chemoprotective agent. nih.govnih.gov |

| (S)-3-methyl-2-oxopentanoate | Branched-chain α-keto acid derived from isoleucine. | Intermediate in BCAA catabolism; substrate for the BCKDC. wikipedia.org |

Interdisciplinary Approaches in Alpha-Keto Acid Research (e.g., Combining Computational and Experimental Methods)

The complexity of metabolic networks necessitates interdisciplinary research strategies that merge computational modeling with experimental validation. This synergy accelerates discovery, from elucidating reaction mechanisms to designing novel enzymes and therapeutics.

Computational chemistry, using methods like Density Functional Theory (DFT), allows for the detailed study of reaction mechanisms at a quantum level, providing insights that are difficult to obtain experimentally. nih.govnih.gov For example, DFT calculations have been used to study the mechanism of α-functionalization of ketones, helping to increase the chemoselectivity of domino reactions. nih.gov Similarly, computational analyses have explored prebiotic synthesis routes for amino acids from alpha-keto acids, shedding light on the origins of life. nih.gov

In drug discovery, computational screening and molecular dynamics simulations are used to identify and optimize inhibitors for targets like BCKDK. acs.orgmdpi.com In biotechnology, computational models of enzyme structures guide protein engineering efforts to enhance the production of alpha-keto acids. nih.govmdpi.com These computational predictions are then tested and refined through rigorous experimental work, creating a powerful feedback loop that drives innovation in the field.

Table 6: Examples of Interdisciplinary Approaches in Alpha-Keto Acid Research

| Research Area | Computational Method | Experimental Method | Outcome |

|---|---|---|---|

| Reaction Mechanism Study | Density Functional Theory (DFT) calculations. nih.gov | Chemical synthesis and reaction process verification. nih.gov | Designed a more chemoselective α-functionalization reaction for ketones by understanding the Gibbs free energy of competing pathways. nih.gov |

| Enzyme Engineering | 3D structural modeling and substrate docking simulations. nih.gov | Site-saturation mutagenesis and whole-cell biocatalysis experiments. nih.gov | Identified key amino acid residues for mutation, leading to a four-fold increase in α-ketoisovaleric acid production. nih.gov |

| Drug Discovery | Virtual fragment screening and NMR. acs.org | In vitro and in vivo activity assays. acs.org | Discovery of novel, potent bicyclic inhibitors of BCKDK for potential treatment of cardiometabolic diseases. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.